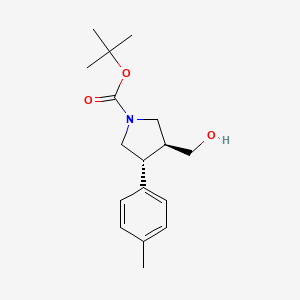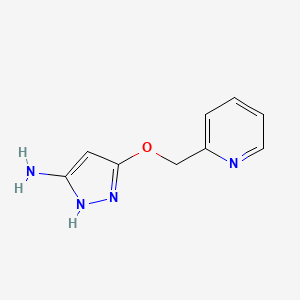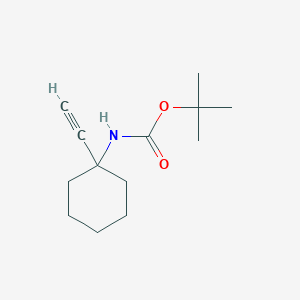
sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
1,2,4-Triazole and its derivatives constitute an important class of organic compounds with diverse agricultural, industrial, and biological activities . They are part of many drugs, vitamins, food, flavorings, plant dyes, adhesives, and herbicides . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms.
Synthesis Analysis
A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Molecular Structure Analysis
1,2,4-Triazole exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The structure of these compounds has been studied using various spectroscopic methods, including ultraviolet spectroscopy, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions with esters and amines under neutral conditions . The reaction proceeds in toluene under microwave conditions .Wissenschaftliche Forschungsanwendungen
Antiulcer Activity
Compounds related to sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate have demonstrated potential in the treatment of ulcers. The pyrazole and triazole derivatives showcased cytoprotective and antiulcer activities, making them interesting candidates for further research in gastroprotective therapies (Ikeda et al., 1996).
Energetic Materials
The chemical framework of this compound is structurally similar to compounds used in the synthesis of energetic materials. These materials are known for their excellent thermal stability and high detonation properties, essential for applications requiring heat-resistant energetic materials (Li et al., 2016).
Antiviral Potential
Derivatives with a similar structural motif have been synthesized and investigated for their potential in inhibiting the main protease of COVID-19, demonstrating the possibility of these compounds being used in antiviral research (Rashdan et al., 2021).
Antimicrobial Activity
Compounds containing the 1,2,3-triazole moiety, similar to this compound, have been synthesized and demonstrated notable antimicrobial properties. These compounds offer a promising avenue for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance challenges (Abdel-Wahab et al., 2012).
Zukünftige Richtungen
The future directions in the research of triazole and pyrazole derivatives could involve the design and synthesis of novel compounds with potential biological activities. The use of environmentally benign reaction conditions and the exploration of new synthetic methods could also be areas of interest .
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
sodium;1-methyl-5-(1,2,4-triazol-4-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2.Na/c1-11-6(12-3-8-9-4-12)5(2-10-11)7(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVFPLPJBRJAMZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)[O-])N2C=NN=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)







![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)




